5-oxo-1,4-diazepano-1-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

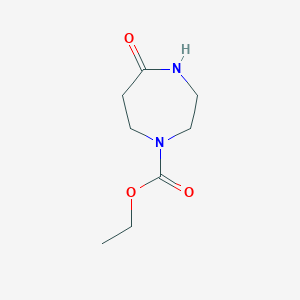

Ethyl 5-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-oxo-1,4-diazepane-1-carboxylate is recognized for its potential as a pharmaceutical intermediate. It is involved in the synthesis of various bioactive compounds that exhibit therapeutic properties. For instance, derivatives of this compound have been studied for their efficacy in treating cerebrovascular disorders, including cerebral infarction and glaucoma. The hydrochloride dihydrate form of this compound has shown promise due to its non-hygroscopic nature and excellent chemical stability, making it suitable for pharmaceutical formulations .

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of several important derivatives. Research indicates that it can be utilized to create isoquinoline derivatives that possess significant biological activity against a range of diseases. These derivatives are particularly noted for their preventive and therapeutic applications in treating conditions such as cerebral edema and hemorrhage .

Case Study: Synthesis Pathways

A notable study demonstrated the efficient synthesis of (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane, which is an essential precursor for producing isoquinoline derivatives. The synthesis involves reacting ethyl 5-oxo-1,4-diazepane-1-carboxylate with various reagents under optimized conditions to achieve high yields and purity .

Chemical Reactions and Derivative Formation

Ethyl 5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions to form diverse derivatives with enhanced biological activity. For example:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Ethanolysis | HCl | Diethyl 3-oxohexane-1,6-dioate | 83% |

| Reaction with phenols | Phenols | Coumarin derivatives | Variable |

| Reaction with anilines | Anilines | Carbamoyl derivatives | Variable |

This versatility allows for the exploration of new compounds that may exhibit improved pharmacological properties .

Potential Therapeutic Benefits

Emerging research suggests that compounds derived from ethyl 5-oxo-1,4-diazepane-1-carboxylate may possess cytostatic properties, making them candidates for cancer treatment. Studies have shown that modifications to this compound can lead to derivatives with significant inhibitory effects on specific human cancer cell lines .

Métodos De Preparación

The synthesis of ethyl 5-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of ethyl chloroformate with 1,4-diazepane-5-one under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Ethyl 5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group in ethyl 5-oxo-1,4-diazepane-1-carboxylate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Mecanismo De Acción

The mechanism of action of ethyl 5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparación Con Compuestos Similares

Ethyl 5-oxo-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:

1,4-Diazepane-5-one: This compound lacks the ethyl ester group and is a simpler structure.

Ethyl 5-amino-1,4-diazepane-1-carboxylate: This compound has an amino group instead of a keto group, which can significantly alter its reactivity and applications.

Ethyl 5-oxo-1,4-diazepane-1-carboxylate analogs: These compounds may have different substituents on the diazepane ring, affecting their chemical properties and biological activities.

Ethyl 5-oxo-1,4-diazepane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

Ethyl 5-oxo-1,4-diazepane-1-carboxylate, a heterocyclic compound belonging to the diazepane family, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 5-oxo-1,4-diazepane-1-carboxylate has a molecular formula of C10H15N2O3 and a molecular weight of approximately 186.21 g/mol. The compound features a seven-membered diazepane ring with an oxo (ketone) group at the 5-position and an ester group at the 1-position, which contribute to its unique reactivity and interaction with biological targets .

Modulation of Chemokine Receptors

Research indicates that derivatives of ethyl 5-oxo-1,4-diazepane-1-carboxylate exhibit significant biological activities, particularly as modulators of chemokine receptors. These compounds have been studied for their potential anti-inflammatory properties and ability to influence immune responses. Specific analogs have shown promise as therapeutic agents in treating conditions related to inflammation and immune dysregulation .

Anti-inflammatory Properties

Ethyl 5-oxo-1,4-diazepane-1-carboxylate has been identified as a potential anti-inflammatory agent. Studies have demonstrated that certain derivatives can inhibit the activity of pro-inflammatory cytokines and chemokines, thus reducing inflammation in various models .

The mechanism through which ethyl 5-oxo-1,4-diazepane-1-carboxylate exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to changes in their activity or function. This interaction is crucial for its role in modulating immune responses and inflammation .

Comparative Analysis with Related Compounds

To better understand the biological activity of ethyl 5-oxo-1,4-diazepane-1-carboxylate, it is helpful to compare it with other diazepane derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate | C12H19N2O3 | Used in Rho–kinase inhibitor synthesis |

| Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate | C17H20N2O3 | Exhibits anti-inflammatory properties; modulates chemokine receptors |

| Ethyl 4-(pyridin-2-yloxy)-5-methyl-1,4-diazepane | C13H16N2O2 | Studied for neuroprotective effects |

These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications .

In Vivo Studies

In vivo studies have demonstrated that certain derivatives of ethyl 5-oxo-1,4-diazepane-1-carboxylate can significantly reduce inflammation in animal models. For instance, one study reported a reduction in inflammatory markers in mice treated with a specific derivative of this compound compared to controls .

Clinical Relevance

The potential clinical applications of ethyl 5-oxo-1,4-diazepane-1-carboxylate derivatives are being explored for conditions such as rheumatoid arthritis and other inflammatory diseases. Early-phase clinical trials are investigating the efficacy and safety profiles of these compounds .

Propiedades

IUPAC Name |

ethyl 5-oxo-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-8(12)10-5-3-7(11)9-4-6-10/h2-6H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWNEOWJDRCIIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)NCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.